(2S)-2-amino-N,N,4-trimethylpentanamide
Overview
Description
(2S)-2-amino-N,N,4-trimethylpentanamide: is an organic compound with a unique structure that includes an amino group and a trimethyl-substituted pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N,N,4-trimethylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylpentanoic acid and trimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-amino-N,N,4-trimethylpentanamide can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2-amino-N,N,4-trimethylpentanamide can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N,N,4-trimethylpentanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: A precursor in the synthesis of (2S)-2-amino-N,N,4-trimethylpentanamide.
(2S)-2-amino-3-methylbutanoic acid: Another amino acid derivative with similar structural features.
Uniqueness:
Structural Features: this compound has a unique trimethyl-substituted pentanamide backbone, distinguishing it from other similar compounds.
Applications: Its specific applications in catalysis, enzyme inhibition, and drug development highlight its versatility and potential in various fields.
Properties
IUPAC Name |
(2S)-2-amino-N,N,4-trimethylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(2)5-7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQQWZFGIKZAZ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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